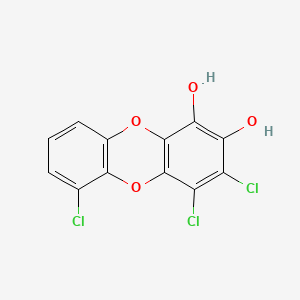
3,4,6-Trichlorooxanthrene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichlorooxanthrene-1,2-diol is a chlorinated derivative of oxanthrene, a polycyclic aromatic compound This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to the oxanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichlorooxanthrene-1,2-diol typically involves the chlorination of oxanthrene followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 6 positions of the oxanthrene ring. This is followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichlorooxanthrene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl groups to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3,4,6-Trichlorooxanthrene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichlorooxanthrene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trichlorooxanthrene-1,2-diol
- 3,4,6-Tribromooxanthrene-1,2-diol
- 3,4,6-Trichloroanthracene-1,2-diol
Uniqueness
3,4,6-Trichlorooxanthrene-1,2-diol is unique due to its specific pattern of chlorination and hydroxylation, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propriétés
Numéro CAS |
82056-04-0 |
|---|---|
Formule moléculaire |
C12H5Cl3O4 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
3,4,6-trichlorodibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H5Cl3O4/c13-4-2-1-3-5-10(4)19-11-7(15)6(14)8(16)9(17)12(11)18-5/h1-3,16-17H |
Clé InChI |
BXJZLVMFLVLGBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
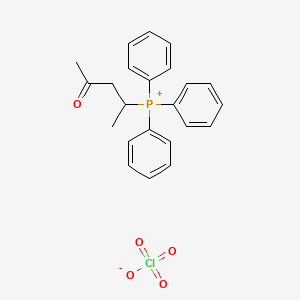
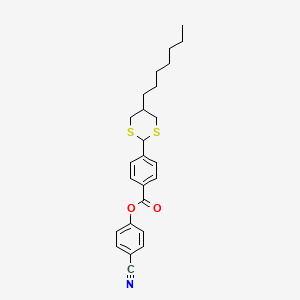
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
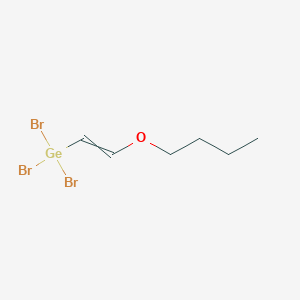

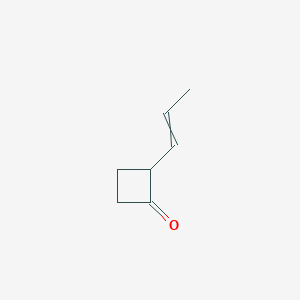


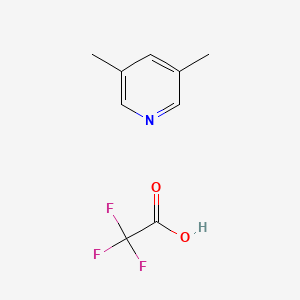
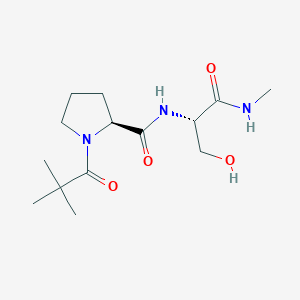
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

